molecular formula C11H17Cl2NO2 B4670826 (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride

(5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride

Cat. No. B4670826
M. Wt: 266.16 g/mol
InChI Key: VXLAUTXSKZTEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride, also known as CEM, is a chemical compound that has been used in scientific research for its unique properties. CEM is a member of the benzylamine family and has been found to have potential applications in the medical field. In

Mechanism of Action

The mechanism of action of (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
(5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride has been found to have several biochemical and physiological effects. In addition to its anti-tumor properties, (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride has been shown to have anti-inflammatory and analgesic effects. It has also been found to have antioxidant properties, which may help protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride is a complex compound that requires specialized knowledge and expertise to synthesize and work with. It is also relatively expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for research on (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride. One area of interest is its potential use as a drug candidate for the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Other potential applications of (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride include its use as an anti-inflammatory and analgesic agent, as well as its potential use in the development of new antioxidant therapies.
Conclusion
In conclusion, (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride, or (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride, is a complex chemical compound that has potential applications in the medical field. Its unique chemical structure and anti-tumor properties make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Further research is needed to fully understand its mechanism of action and to determine its potential as a drug candidate for the treatment of cancer.

Scientific Research Applications

(5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride has been used in scientific research for its potential applications in the medical field. One of the main areas of research has been its use as a potential drug candidate for the treatment of cancer. Studies have shown that (5-chloro-2-ethoxy-3-methoxybenzyl)methylamine hydrochloride has anti-tumor properties and can inhibit the growth of cancer cells.

properties

IUPAC Name

1-(5-chloro-2-ethoxy-3-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2.ClH/c1-4-15-11-8(7-13-2)5-9(12)6-10(11)14-3;/h5-6,13H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLAUTXSKZTEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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